Home > Products > Building Blocks P19682 > 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol - 69336-80-7

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

Catalog Number: EVT-3141511
CAS Number: 69336-80-7
Molecular Formula: C11H17NO3
Molecular Weight: 211.261
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Metoprolol is a widely used β1-selective adrenergic receptor antagonist, primarily prescribed for hypertension and heart failure. []
  • Compound Description: P7C3 is investigated for its cardioprotective effects, particularly in the context of diabetes. It exhibits these effects via the activation of nicotinamide phosphoribosyltransferase (Nampt), an enzyme crucial for maintaining NAD+ levels. []

1-[(4-Substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols

  • Compound Description: This group of compounds represents a series of antifungal agents with a specific focus on overcoming fluconazole resistance in various fungal species, including Candida spp. and Aspergillus fumigatus. []
  • Compound Description: TWo8 represents a novel β-adrenolytic compound currently under investigation. Studies have focused on its pharmacokinetic properties, including its enantioselective distribution and elimination in rats. []

1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (2F109)

  • Compound Description: 2F109 is another novel β-adrenolytic compound with demonstrated stereoselective disposition in rats after intravenous administration. []

1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (Carvedilol)

  • Compound Description: Carvedilol is a well-established β-adrenergic receptor antagonist known for its additional α1-blocking properties, making it particularly effective in treating hypertension and heart failure. [, ]
Source and Classification

This compound is part of a broader class of phenolic compounds and is often studied for its pharmacological properties. It is recognized in various chemical databases, including PubChem and Sigma-Aldrich, where it is listed under the identifier CID 3107873 . The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. A common synthetic route includes the following steps:

  1. Formation of Intermediate: The synthesis may start with the reaction of 4-methoxyphenol with epichlorohydrin to create a phenoxypropanol derivative.
    • Reactants: 4-methoxyphenol, epichlorohydrin.
    • Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol).
    • Reaction:
      4 methoxyphenol+epichlorohydrin4 methoxyphenoxypropan 1 ol\text{4 methoxyphenol}+\text{epichlorohydrin}\rightarrow \text{4 methoxyphenoxypropan 1 ol}
  2. Introduction of Amino Group: The resulting intermediate can then be reacted with methylamine to introduce the methylamino group.
    • Reactants: 4-methoxyphenoxypropan-1-ol, methylamine.
    • Conditions: Typically performed under reflux conditions in an organic solvent.
    • Reaction:
      4 methoxyphenoxypropan 1 ol+methylamine1 4 methoxyphenoxy 3 methylamino propan 2 ol\text{4 methoxyphenoxypropan 1 ol}+\text{methylamine}\rightarrow \text{1 4 methoxyphenoxy 3 methylamino propan 2 ol}

The yield and purity of the final product can be optimized by adjusting reaction times, temperatures, and purification methods such as recrystallization or chromatography.

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol features a propanol backbone with distinct functional groups contributing to its chemical behavior:

  • Methoxy Group: Provides electron-donating properties, enhancing hydrophobic interactions.
  • Amino Group: Capable of forming hydrogen bonds, which can facilitate interactions with biological targets.

Structural Data

The compound has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. Key structural parameters include bond lengths and angles that fall within typical ranges for similar organic compounds. The presence of hydrogen bonding networks in solid-state forms contributes to its stability and solubility characteristics .

Chemical Reactions Analysis

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol can participate in various chemical reactions due to its functional groups:

  • Oxidation Reactions: The alcohol group can be oxidized to form ketones or aldehydes.
    • Example:
      1 4 Methoxyphenoxy 3 methylamino propan 2 ol1 4 Methoxyphenoxy 3 methylamino propan 2 one\text{1 4 Methoxyphenoxy 3 methylamino propan 2 ol}\rightarrow \text{1 4 Methoxyphenoxy 3 methylamino propan 2 one}
  • Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, leading to various derivatives depending on the reagents used.

These reactions are significant in medicinal chemistry for developing new therapeutic agents.

Mechanism of Action

The mechanism of action for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol involves its interaction with biological molecules:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with receptors or enzymes, influencing their activity.
  • Hydrophobic Interactions: The methoxy group enhances the compound's affinity for lipid membranes, potentially affecting cellular uptake.

This dual interaction profile allows the compound to modulate various biochemical pathways, making it a candidate for pharmacological applications.

Physical and Chemical Properties Analysis

Key Properties

PropertyValue
Molecular Weight211.26 g/mol
Melting PointNot specified in sources
SolubilitySoluble in organic solvents
AppearanceTypically colorless liquid or solid

The compound exhibits typical characteristics of amino alcohols, including moderate solubility in polar solvents due to its hydroxyl group.

Applications

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol has potential applications in:

  • Pharmaceutical Development: As a precursor or active ingredient in drugs targeting specific biological pathways.
  • Research Reagent: Used in studies involving enzyme inhibition or receptor binding assays.

Its unique structure enables it to serve as a versatile building block in drug design and synthesis .

Introduction to 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol in Medicinal Chemistry

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS# 69336-80-7) is a synthetic organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. Structurally, it belongs to the aryloxypropanolamine class, characterized by a propan-2-ol backbone substituted at the 1-position with an aryloxy group (specifically 4-methoxyphenoxy) and at the 3-position with a methylamino group. Its SMILES notation (COC1=CC=C(OC(CNC)CO)C=C1) precisely captures this arrangement, which places it within a pharmacologically significant domain of medicinal chemistry [1] [4]. While sharing core structural motifs with clinically established drug classes, particularly β-adrenergic receptor antagonists (β-blockers), this compound has emerged as a chemical tool of significant interest due to its unexpected and highly selective activity at dopamine receptors, specifically the D3 subtype (D3R), as revealed through high-throughput screening (HTS) campaigns [5].

Structural Classification Within β-Adrenergic Receptor Antagonists and Dopamine Receptor Ligands

The molecular architecture of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol places it firmly within the structural lineage of classical β-adrenergic receptor antagonists (β-blockers). This classification is defined by three key pharmacophoric elements:

  • Aryloxy/Ether Linkage: The 4-methoxyphenoxy group attached to the C1 carbon of the propanolamine chain serves as the hydrophobic aryl domain critical for receptor interaction. The para-methoxy substituent on the phenyl ring modulates electron density and steric bulk, influencing receptor affinity and subtype selectivity compared to unsubstituted or ortho/meta-substituted analogs [6] .
  • Ethanolamine Side Chain: The central -O-CH₂-CH(OH)-CH₂- spacer links the aryl group to the nitrogen moiety. The secondary alcohol (-CH(OH)-) is essential for hydrogen bonding interactions within the receptor binding pocket.
  • Amino Group: The terminal methylamino (-NHCH₃) group provides the basic nitrogen, typically protonated at physiological pH, which forms a critical ionic bond with an aspartate residue conserved in the transmembrane helix 3 (TM3) of both β-adrenergic and dopamine D2-like receptors [5] .

Table 1: Structural Comparison of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol with Representative β-Blockers

CompoundAryloxy GroupAmino GroupCore StructurePrimary Pharmacological Target
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol4-MethoxyphenoxyMethylaminoPropan-2-olD3 Dopamine Receptor (Agonist)
Propranolol1-NaphthyloxyIsopropylaminoPropan-2-olβ1/β2 Adrenergic Receptors (Antagonist)
Carvedilol(2-(2-Methoxyphenoxy)ethyl)carbazol-4-yloxyCarbazolyl + EthylaminoPropan-2-olβ1/β2/α1 Adrenergic Receptors (Antagonist)

Despite this clear structural homology to β-blockers, functional characterization revealed a surprising and significant deviation: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (designated as Compound 1 or the precursor to ML417) exhibits negligible activity at β-adrenergic receptors. Instead, HTS and subsequent counter-screening identified it as a potent and remarkably selective dopamine D3 receptor (D3R) agonist. Initial functional assays demonstrated that Compound 1 acts as a full agonist in D3R-mediated β-arrestin recruitment assays (EC₅₀ = 710 nM), while showing no agonist activity at the closely related D2 receptor (D2R) at concentrations up to 100 μM. Intriguingly, it displayed weak antagonism at D2R (IC₅₀ = 16 μM). Furthermore, competition binding studies using the orthosteric antagonist [³H]-methylspiperone showed minimal displacement at D3R (IC₅₀ >10 µM) and no displacement at D2R, suggesting a binding mode distinct from classical orthosteric antagonists and potentially involving allosteric sites or unique interactions within the orthosteric pocket that are not competitive with methylspiperone [5].

This D3R selectivity over D2R is pharmacologically significant given the high sequence homology (74% identity in transmembrane domains, 94% in the orthosteric binding site) between these receptors. The structural features of Compound 1, particularly the 4-methoxyphenoxy group combined with the methylamino terminus, appear to confer this unusual selectivity profile within the dopamine receptor family, differentiating it fundamentally from classical β-blockers despite shared core elements. Molecular modeling studies suggest these features enable specific interactions within the D3R binding pocket that are less favorable in D2R [5].

Historical Development and Analog Design Strategies

The discovery of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol emerged from an unbiased high-throughput screen (HTS) of the ~400,000-compound NIH Molecular Libraries Probe Production Centers Network (MLPCN) library. The primary screen utilized a β-arrestin recruitment assay for the human D3R. From an initial pool of 4,165 hits stimulating D3R β-arrestin recruitment >30% over basal, chemoinformatic triaging prioritized compounds lacking D2R agonist activity (based on a prior D2R HTS) and excluding reactive or promiscuous scaffolds. This yielded ~2,500 compounds for secondary screening. Concentration-response profiling for D3R and D2R β-arrestin recruitment and screening against an unrelated receptor (PTGER2) for selectivity identified 152 confirmed D3R-selective agonists. Further classification based on their ability to displace the orthosteric antagonist [³H]-methylspiperone from D3R highlighted 62 compounds showing minimal orthosteric competition (<50% inhibition at 40 µM) yet functional activity, suggesting potential allosteric or bitopic mechanisms. Compound 1 (1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol) ranked highly based on potency (D3R β-arrestin EC₅₀ = 710 nM), selectivity (D3R > D2R), and synthetic tractability, establishing it as the lead for medicinal chemistry optimization [5].

The initial hit (Compound 1) served as the foundation for extensive Structure-Activity Relationship (SAR) exploration, driving the synthesis of over 100 analogs to enhance D3R potency, efficacy, and selectivity. Key structural modifications explored included:1. Aryloxy Region Modifications:* Regioisomers: Replacing the para-methoxy group (4-position) with a meta-methoxy (3-position) yielded 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS# 66766-04-9), which showed altered but generally reduced D3R activity and selectivity compared to the original para-isomer, highlighting the critical role of methoxy positioning [6].* Ring System Alteration: Exploring bulkier or differently substituted aromatic systems (e.g., naphthyl, heteroaryl, substituted indoles) was a strategy employed in related programs targeting adrenergic receptors [10], though specific data for D3R targeting with this core scaffold was focused on phenyl ring substitution patterns.* Linker Variations: Extending or constraining the linkage between the aryl group and the propanolamine core, such as using -O-CH₂- vs. -O-CH₂-CH₂- or incorporating cyclic constraints, was explored to optimize spatial orientation [5] .2. Amino Region Modifications:* Alkyl Chain Extension: Replacing the methyl group on the terminal nitrogen with ethyl, propyl, isopropyl, or cyclic amines (e.g., pyrrolidino, piperidino) significantly impacted both potency and selectivity. Larger groups often reduced D3R activity.* Introduction of Arylalkyl Groups: Incorporating groups like 2-phenylethylamino (resulting in structures like 1-[4-(Methoxymethyl)phenoxy]-3-(2-phenylethylamino)propan-2-ol, CAS# 3057312) explored bitopic binding potential, potentially engaging secondary binding pockets (secondary pharmacophores) beyond the orthosteric site, a strategy proven successful for D3R-selective antagonists [3] [5].3. Propanol Core Modifications:* Stereochemistry: Resolution of racemic mixtures to isolate individual enantiomers was crucial, as activity is often highly stereospecific in G protein-coupled receptor (GPCR) ligands. The (R) enantiomer typically exhibits higher affinity/activity in β-blockers and related structures.* Hydroxyl Group Bioisosteres: Exploring replacements for the critical ethanolamine hydroxyl (e.g., ethers, halogens, removal) generally led to loss of activity, confirming its essential role in hydrogen bonding within the receptor [5] .

Table 2: Key Analog Design Strategies and Structural Variations Explored from 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Scaffold

Region ModifiedSpecific Modification TypeExample Structural ChangePrimary Impact Observed/Objective
Aryloxy Group (Ar-O-)Methoxy Regioisomerism4-OMe → 3-OMe (CAS# 66766-04-9) [6]Reduced D3R potency/selectivity vs. para-isomer
Ring System/Substituent VariationPhenyl → Indole; Methoxy → Methoxymethyl, Halogen etc. [3] [10]Modulate lipophilicity, electronic effects, and access to secondary pockets
Linker (-X-)Chain Length/Atom Composition-O-CH₂- → -O-CH₂-CH₂-; O → S, NHOptimize distance and angle between pharmacophores
Constrained Linkers (e.g., Cyclic)Incorporation of piperazine, piperidine ringsRestrict conformational flexibility
Amino Group (-NR₁R₂)Alkyl Substitution (R₁/R₂)-NHCH₃ → -N(CH₃)₂, -NHCH₂CH₃, -NHC₃H₇, -NH-cyclopropylExplore steric tolerance and basicity effects
Arylalkyl/Aryl Substitution-NHCH₃ → -NHCH₂CH₂Ph (e.g., CAS# 3057312) [3]Engage secondary/extended binding pockets (Bitopic design)
Propanol Core (-CH(OH)-)StereochemistryRacemate → Pure (R) or (S) enantiomersExploit stereospecific receptor binding
Hydroxyl Group Bioisosteres/Removal-OH → -F, -OCH₃, -HTest hydrogen bonding requirement (Generally detrimental)

This systematic SAR campaign ultimately led to the identification of the optimized analog ML417 (Compound 20), which exhibited significantly enhanced D3R potency (lower nM EC₅₀ in functional assays) and exceptional selectivity not only over D2R but also across a broad panel of GPCRs. ML417 retained the core 1-aryloxy-3-aminopropan-2-ol structure but incorporated specific modifications (exact structure undisclosed in the provided results) derived from the SAR learnings around Compound 1. It potently activated D3R-mediated signaling pathways (β-arrestin recruitment, G protein activation, pERK phosphorylation) and demonstrated promising neuroprotective effects in cellular models of dopaminergic neuron degeneration, validating the scaffold's therapeutic potential [5].

Properties

CAS Number

69336-80-7

Product Name

1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol

IUPAC Name

1-(4-methoxyphenoxy)-3-(methylamino)propan-2-ol

Molecular Formula

C11H17NO3

Molecular Weight

211.261

InChI

InChI=1S/C11H17NO3/c1-12-7-9(13)8-15-11-5-3-10(14-2)4-6-11/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

JYZQTOABTDTHEF-UHFFFAOYSA-N

SMILES

CNCC(COC1=CC=C(C=C1)OC)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.